molecular formula C7H6N2O3 B1609952 4-Methyl-3-nitropyridine-2-carbaldehyde CAS No. 21203-74-7

4-Methyl-3-nitropyridine-2-carbaldehyde

Cat. No.: B1609952
CAS No.: 21203-74-7
M. Wt: 166.13 g/mol
InChI Key: WSMQBQZASSMEEY-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, featuring a nitro group at the 3-position, a methyl group at the 4-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitropyridine-2-carbaldehyde typically involves the nitration of 4-methylpyridine followed by formylation. One common method includes the reaction of 4-methylpyridine with nitric acid to introduce the nitro group, followed by the Vilsmeier-Haack reaction to introduce the aldehyde group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 4-Methyl-3-nitropyridine-2-carboxylic acid.

    Reduction: 4-Methyl-3-aminopyridine-2-carbaldehyde.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-nitropyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitropyridine-2-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The nitro group can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

    4-Methylpyridine: Lacks the nitro and aldehyde groups, making it less reactive.

    3-Nitropyridine: Lacks the methyl and aldehyde groups, limiting its applications.

    2-Pyridinecarboxaldehyde: Lacks the nitro and methyl groups, affecting its reactivity and applications.

Properties

IUPAC Name

4-methyl-3-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-2-3-8-6(4-10)7(5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQBQZASSMEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438139
Record name 4-METHYL-3-NITROPYRIDINE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-74-7
Record name 4-METHYL-3-NITROPYRIDINE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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